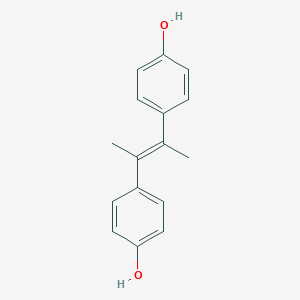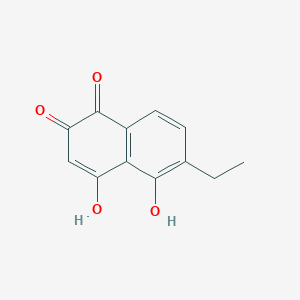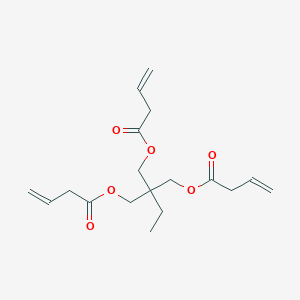
Copper;2,9-dimethyl-1,10-phenanthroline
描述
The copper-neocuproine complex is a coordination compound formed between copper ions and neocuproine, a derivative of 1,10-phenanthroline.
准备方法
Synthetic Routes and Reaction Conditions
The copper-neocuproine complex can be synthesized through various methods. One common approach involves the reaction of copper(II) salts with neocuproine in the presence of a reducing agent. For example, copper(II) sulfate can be reduced to copper(I) using ascorbic acid, followed by the addition of neocuproine to form the copper-neocuproine complex . The reaction is typically carried out in an aqueous solution under mild conditions.
Industrial Production Methods
While specific industrial production methods for the copper-neocuproine complex are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the reduction of copper(II) to copper(I) and subsequent complexation with neocuproine. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the complex.
化学反应分析
Types of Reactions
The copper-neocuproine complex undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The complex can participate in redox reactions due to the redox-active nature of copper ions.
Substitution Reactions: The complex can undergo ligand exchange reactions, where neocuproine can be replaced by other ligands, forming new copper complexes.
Common Reagents and Conditions
Common reagents used in reactions involving the copper-neocuproine complex include reducing agents like ascorbic acid and hydrazine hydrate. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions to ensure the stability of the complex.
Major Products Formed
The major products formed from reactions involving the copper-neocuproine complex depend on the specific reaction conditions and reagents used. For example, the oxidation of hydrazine hydrate in the presence of the copper-neocuproine complex yields diimine as the major product .
科学研究应用
The copper-neocuproine complex has a wide range of scientific research applications, including:
Biology: The complex has been studied for its potential anticancer properties.
Medicine: The copper-neocuproine complex has shown promise in promoting osteoblast differentiation and bone tissue regeneration.
Industry: The complex is used in analytical chemistry for the determination of copper ions in various samples.
作用机制
The mechanism of action of the copper-neocuproine complex involves its ability to bind selectively to copper(I) ions. The complex can participate in redox reactions, where the copper ion undergoes oxidation and reduction, facilitating various chemical transformations. In biological systems, the complex can intercalate into DNA, disrupting its structure and function, which contributes to its anticancer properties . Additionally, the complex can enhance osteoblast differentiation by upregulating the expression of osteoblastic marker genes and promoting calcium deposition .
相似化合物的比较
The copper-neocuproine complex can be compared with other similar copper complexes, such as:
属性
IUPAC Name |
copper;2,9-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZVDXJVMOGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24CuN4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164094 | |
| Record name | Copper-neocuproine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14875-91-3 | |
| Record name | Copper-neocuproine complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper-neocuproine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the copper-neocuproine complex facilitate trace analysis of copper?
A1: The copper-neocuproine complex exhibits strong adsorption onto mercury electrode surfaces. [, ] This property enables its use in electrochemical techniques like polarography. When copper(II) ions react with neocuproine, they form a complex that adsorbs onto the electrode, generating a measurable reduction peak. The intensity of this peak directly correlates with the copper concentration in the sample. []
Q2: What are the advantages of using the copper-neocuproine complex for copper analysis?
A2: The copper-neocuproine complex offers high sensitivity for copper detection. Research demonstrates a detection limit as low as 1.2 × 10⁻⁸ mol/L using polarographic methods. [] Furthermore, the method exhibits good linearity within a specific concentration range, making it suitable for quantifying trace amounts of copper in various matrices like food and water samples. []
Q3: Can you provide an example of a real-world application of this complex in analytical chemistry?
A3: Researchers successfully employed the copper-neocuproine complex to pinpoint the source of an occupational nitric acid accident. [] By analyzing samples from the workroom using a method based on this complex and atomic absorption spectrophotometry, they determined elevated nitrate levels (0.1-0.2%) compared to blanks (<0.02%). This finding supported their hypothesis regarding the accident's origin. []
Q4: What research is being done to expand the applications of the copper-neocuproine complex?
A4: Current research explores the use of the copper-neocuproine complex in chemically modified electrodes. [] Specifically, scientists are investigating its incorporation into carbon ink electrodes to develop new methods for antioxidant quantification. [] This highlights the ongoing efforts to leverage this complex's unique properties in diverse analytical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















